molecular formula C18H18Cl2Pd2 B1181190 Bis[cinnamyl palladium(II) chloride] CAS No. 12131-44-1

Bis[cinnamyl palladium(II) chloride]

Cat. No.: B1181190
CAS No.: 12131-44-1
M. Wt: 518.1
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Description

Bis[cinnamyl palladium(II) chloride] is a palladium-based compound with the chemical formula C18H18Cl2Pd2. It is commonly used as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound is known for its ability to facilitate the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Bis[cinnamyl palladium(II) chloride] primarily targets aryl triflates and amides . Aryl triflates are organic compounds that are often used in palladium-catalyzed coupling reactions. Amides, on the other hand, are a type of functional group containing a carbonyl group linked to a nitrogen atom.

Mode of Action

Bis[cinnamyl palladium(II) chloride] interacts with its targets through cross-coupling reactions . In these reactions, two fragments are joined together with the aid of a metal catalyst, in this case, palladium. The compound can convert aryl triflates to fluorides . It can also be used as a source of palladium in the asymmetric α-arylation of amides .

Biochemical Pathways

The primary biochemical pathway affected by Bis[cinnamyl palladium(II) chloride] is the cross-coupling reaction pathway . This pathway is crucial in the synthesis of arylamines . The downstream effects of this pathway include the production of various organic compounds, which can be used in further reactions or as end products in various industries.

Result of Action

The molecular and cellular effects of Bis[cinnamyl palladium(II) chloride]'s action include the conversion of aryl triflates to fluorides and the asymmetric α-arylation of amides . These transformations allow for the synthesis of new organic compounds.

Action Environment

The action of Bis[cinnamyl palladium(II) chloride] can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound. Changes in these conditions could potentially affect the compound’s catalytic activity.

Biochemical Analysis

Biochemical Properties

Bis[cinnamyl palladium(II) chloride] plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is used in ammonia cross-coupling reactions to synthesize arylamines and in the conversion of aryl triflates to fluorides . The compound’s interaction with enzymes and proteins often involves the formation of palladium complexes, which can enhance the reactivity and selectivity of the biochemical processes.

Cellular Effects

Bis[cinnamyl palladium(II) chloride] influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which can interact with cellular components and alter their function. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of bis[cinnamyl palladium(II) chloride] involves its ability to form complexes with biomolecules. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction. The compound’s palladium center can coordinate with various ligands, leading to changes in the enzyme’s conformation and activity. Additionally, bis[cinnamyl palladium(II) chloride] can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis[cinnamyl palladium(II) chloride] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that bis[cinnamyl palladium(II) chloride] is relatively stable under standard laboratory conditions, but its catalytic activity can decrease over time due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of bis[cinnamyl palladium(II) chloride] vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is essential to carefully control the dosage to balance the compound’s catalytic benefits with its potential toxicity.

Metabolic Pathways

Bis[cinnamyl palladium(II) chloride] is involved in various metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors to facilitate chemical transformations, such as the synthesis of arylamines and the conversion of aryl triflates to fluorides . The compound’s catalytic activity can influence metabolic flux and alter the levels of specific metabolites within the cell. These changes can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, bis[cinnamyl palladium(II) chloride] is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is critical for its catalytic activity, as it needs to be present in the vicinity of its target biomolecules to exert its effects.

Subcellular Localization

The subcellular localization of bis[cinnamyl palladium(II) chloride] is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can interact with its target biomolecules . Its activity and function can be modulated by its localization, as the local environment within different cellular compartments can affect its catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis[cinnamyl palladium(II) chloride] can be synthesized through the reaction of palladium(II) chloride with cinnamyl chloride in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of bis[cinnamyl palladium(II) chloride] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis[cinnamyl palladium(II) chloride] undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis[cinnamyl palladium(II) chloride] has a wide range of applications in scientific research:

Comparison with Similar Compounds

Bis[cinnamyl palladium(II) chloride] can be compared with other palladium-based catalysts, such as:

The uniqueness of bis[cinnamyl palladium(II) chloride] lies in its cinnamyl ligands, which provide distinct reactivity and selectivity in catalytic processes .

Properties

IUPAC Name

palladium(2+);prop-2-enylbenzene;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNDSSMEIRHSI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.[Cl-].[Cl-].[Pd+2].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12131-44-1
Record name Di-mu-chlorobis[(1,2,3-n)-1-phenyl-2-propenyl]dipalladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of Bis[cinnamyl palladium(II) chloride] and what is its common use in organic synthesis?

A1: Bis[cinnamyl palladium(II) chloride], also known as [(cinnamyl)PdCl]2 or [Pd(1-phenylallyl)Cl]2, is a palladium(II) complex. Its molecular formula is C18H18Cl2Pd2, and it has a molecular weight of 518.08 g/mol []. The compound is characterized by a distinct 1H NMR spectrum with peaks at δ 7.0–7.8 (m, 5H), 6.40 (dt, 1H, J = 12, 10 Hz), 5.13 (d, 1H, J = 12 Hz), and 3.83 (d, 2H, J = 10 Hz) ppm in DMSO-d6 []. This air-stable, yellow powder is commercially available and commonly employed as a catalyst in allylation and carbonylations reactions involving CH activation [].

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